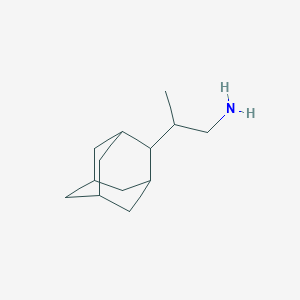

2-(Adamant-2-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Adamant-2-yl)propan-1-amine , also known as N-[2-(adamantan-2-yl)aminocarbonylmethyl]-N′-(dialkylamino)alkylnitrobenzamide , is a novel compound synthesized in the field of pharmaceutical chemistry. It exhibits marked antiarrhythmic (antifibrillatory) activity in experimental models of calcium chloride and aconitin-induced arrhythmia . This compound holds promise as a potential therapeutic agent for managing cardiac rhythm disorders.

Wissenschaftliche Forschungsanwendungen

1. Noncovalent Interactions in Adamantane Derivatives

The study of adamantane-1,3,4-thiadiazole hybrids, including derivatives of 2-(adamant-2-yl)propan-1-amine, revealed insights into noncovalent interactions using quantum theory and crystallographic analysis. These interactions are crucial in understanding the molecular structures and stabilization of these compounds, which have potential applications in materials science and drug design (El-Emam et al., 2020).

2. Multifunctional Neuroprotective Agents

A series of fluorescent heterocyclic adamantane amines, including 2-(adamant-2-yl)propan-1-amine derivatives, were synthesized to develop novel ligands for neurological assay development. These compounds exhibited multifunctional neuroprotective activities, including inhibition of N-methyl-d-aspartate receptors and free radical scavenging, indicating potential applications in neuroprotection and treatment of neurological disorders (Joubert et al., 2011).

3. Synthesis and Chemical Properties

Research on the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates using adamantan-1(2)-amines highlighted the chemical properties and potential applications of these compounds in organic chemistry and medicinal chemistry. This includes the formation of various derivatives with adamantan-2-yl groups (Burmistrov et al., 2017).

4. Corrosion Inhibition Properties

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated their application in corrosion inhibition. These compounds, including 2-(adamant-2-yl)propan-1-amine derivatives, showed potential as anodic inhibitors for protecting metal surfaces, particularly in industrial applications (Gao et al., 2007).

5. Applications in Antiviral Research

Adamantyl-containing aminoketones, which are structurally related to 2-(adamant-2-yl)propan-1-amine, were studied for their antiviral activities. These compounds, derived from modifications of the amino group in adamantyl-containing amines, showed potential in developing antiviral medications (Makarova et al., 2003).

Eigenschaften

IUPAC Name |

2-(2-adamantyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)